Atracurium besylate is a non-depolarizing neuromuscular blocking agent commonly used in anesthesia to facilitate endotracheal intubation and to relax skeletal muscles during surgical procedures. It is characterized by a complex molecular structure that allows for multiple stereochemical configurations, although only a limited number of isomers are produced during synthesis. This compound is particularly valued in clinical settings due to its minimal cardiovascular effects and its elimination pathway, which does not heavily rely on renal function, making it suitable for patients with compromised kidney function .
Atracurium besylate is classified as a synthetic organic compound and is recognized as an approved drug by regulatory agencies such as the United States Food and Drug Administration and the World Health Organization. It has been included in the WHO Essential Medicines List, indicating its importance in a basic health system . The compound's chemical formula is with a molecular weight of approximately 1243.49 g/mol .
The synthesis of atracurium besylate involves several steps, primarily focusing on the reaction of various intermediates under controlled conditions to yield the final product. One notable method includes the reaction of tetrahydropapaverine with methyl acrylate or ethyl propenoate in an organic solvent, followed by a reaction under basic catalysis with pentanediol. This process culminates in the formation of atracurium besylate through salification with oxalic acid .
The synthesis typically employs solvents such as ethanol or acetonitrile, combined with methyl benzenesulfonate and a catalytic amount of an insoluble base. The reaction mixture is maintained for a sufficient duration to allow for the formation of atracurium besylate, after which it is filtered to remove any insoluble materials before precipitating the final product . This method significantly reduces impurities compared to previous techniques that relied on ether .
Atracurium besylate consists of multiple functional groups that contribute to its pharmacological properties. The structure includes a quaternary nitrogen atom, which is crucial for its neuromuscular blocking activity. The molecule exhibits stereochemistry at four sites, leading to ten distinct stereoisomers, although they are produced in unequal amounts during synthesis .
Atracurium besylate undergoes hydrolysis in physiological conditions, which is significant for its mechanism of action and elimination from the body. The hydrolysis process can vary depending on pH levels; it has been observed that atracurium besylate has half-lives ranging from less than four minutes under basic conditions to approximately 19 days under acidic conditions .
Atracurium besylate acts as a competitive antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors on motor end plates. This action prevents acetylcholine from eliciting muscle contraction, resulting in muscle relaxation. The onset of action typically occurs within a few minutes after intravenous administration, with effects lasting approximately 30 to 60 minutes depending on dosage and patient-specific factors .
Atracurium besylate demonstrates solubility in various solvents but is sensitive to light and temperature variations that can affect its stability. It does not exhibit significant flammability or explosive limits under normal conditions .
Atracurium besylate is primarily utilized in clinical settings for:
Its unique properties make it particularly useful for patients with renal impairments due to its alternative metabolic pathways for elimination, which do not rely heavily on kidney function . Additionally, it has been studied for potential applications in other medical contexts where muscle relaxation is required.
Atracurium besylate, a benzylisoquinolinium compound, functions as a competitive, non-depolarizing antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. It binds reversibly to the orthosteric acetylcholine (ACh) binding site located at the α-δ and α-ε subunit interfaces of the postsynaptic nAChR (α1β1δε subtype), preventing acetylcholine from inducing receptor activation and subsequent ion channel opening [1] [3] [10]. This competitive inhibition halts depolarization of the motor endplate, thereby blocking skeletal muscle contraction. Electrophysiological studies using human nAChRs expressed in Xenopus oocytes demonstrate subunit-specific antagonism:
Table 1: Atracurium Besylate Inhibition Constants at Human nAChR Subtypes
Receptor Subtype | pIC50 Range | IC50 Range (M) | Primary Location |
---|---|---|---|
α1β1εδ | 7.0 | 9.7 × 10-8 | Neuromuscular junction |
α3β2/α3β4 | 7.9 – 9.1 | 1.16 × 10-8 – 9 × 10-10 | Autonomic ganglia/CNS |
α4β2 | 7.7 – 8.1 | 2.11 × 10-8 – 7.9 × 10-9 | CNS |
α7 | 7.9 – 8.3 | 1.3 × 10-8 – 5.6 × 10-9 | CNS |
Data derived from functional antagonism assays against ACh activation [3] [10].
The significantly higher potency (lower IC50) at neuromuscular (α1-containing) receptors compared to neuronal subtypes (α3, α4, α7) underpins its clinical utility as a muscle relaxant. Off-target neuronal receptor blockade, however, may contribute to effects observed in non-muscle cells. Notably, atracurium induces astroglial differentiation in glioblastoma stem cells (GSCs) via α9-containing nAChRs, an effect blocked by the nAChR agonist dimethylphenylpiperazinium (DMPP), confirming receptor-mediated antagonism [4] [5].
Atracurium besylate is a complex mixture of ten stereoisomers resulting from its four chiral centers. The specified isomer, (1R,2R,1'S,2'S)-atracurium besylate, exhibits preferential binding kinetics and potency at the neuromuscular nAChR α1 subunit interface. Stereochemistry dictates the spatial orientation of the tetrahydroisoquinolinium head groups and the linking chain, critically influencing complementarity with the receptor's binding pockets [2] [4] [9]. Key stereochemical determinants include:
Functional consequences of stereoselectivity are evident in receptor dissociation kinetics. The (1R,2R,1'S,2'S) isomer displays slower off-rates from the α1β1εδ receptor compared to its diastereomers, correlating with prolonged neuromuscular blockade. This stereospecificity also extends to neuronal subtypes; the (1R,2R,1'S,2'S) configuration contributes to its activity at α9-containing receptors implicated in GSC differentiation [4] [5].
Beyond orthosteric competition, atracurium besylate modulates nAChR function through allosteric mechanisms. Binding at sites distinct from the ACh locus induces conformational shifts that destabilize the open-channel state and stabilize desensitized or closed states [9] [10]. Key allosteric effects include:
Table 2: Allosteric Modulation Parameters of Atracurium Besylate at nAChRs
Effect | Experimental Evidence | Functional Consequence |
---|---|---|
Negative Cooperativity | Increased ACh EC50 without Emax reduction | Reduced synaptic efficacy of ACh |
Desensitization Promotion | Accelerated decay of ACh-evoked currents | Reduced receptor availability for subsequent stimuli |
Subunit-Dependent Selectivity | Higher α7 desensitization vs. α3β4 | Potential CNS effects at sub-paralytic concentrations |
The interplay between competitive antagonism and allosteric modulation explains the profound neuromuscular blockade despite partial receptor occupancy. Furthermore, allosteric actions may contribute to off-target effects; stabilization of desensitized states in α9-containing nAChRs on glioblastoma stem cells correlates with reduced clonogenicity and tumorigenicity in vivo [4] [5]:
Table 3: Functional Effects of Atracurium-Mediated nAChR Modulation in Glioblastoma Stem Cells (GSCs)
Parameter | Effect of Atracurium (10 µM) | Blocked by DMPP (nAChR Agonist) | Receptor Implicated |
---|---|---|---|
GFAP Expression (Astroglial Differentiation) | ↑ 81.1% (vs. 5.3% in controls) | Yes | α9-containing nAChR |
Clonogenic Capacity (Neurosphere Formation) | ↓ >80% | Yes | α9-containing nAChR |
In Vivo Tumorigenicity | ↓ (Increased mouse survival) | Not tested | α9-containing nAChR |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3